LHF-535

Übersicht

Beschreibung

LHF-535 ist eine kleinmolekulare antivirale Verbindung, die derzeit als therapeutische Option zur Behandlung von Lassa-Fieber und anderen viralen hämorrhagischen Fiebern aus der Arenavirus-Familie entwickelt wird . Es hat in präklinischen und klinischen Studien vielversprechende Ergebnisse gezeigt und eine potente antivirale Aktivität gegen eine breite Palette von hämorrhagischen Fieber-Arenavieren demonstriert .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung von Benzimidazol-Derivaten beinhalten . Der Syntheseweg umfasst typischerweise die Kondensation von o-Phenylendiamin mit Carbonsäuren oder deren Derivaten unter sauren oder basischen Bedingungen, um die Benzimidazol-Kernstruktur zu bilden. Anschließend werden Modifikationen wie Alkylierung oder Acylierung durchgeführt, um spezifische funktionelle Gruppen einzuführen, die die antivirale Aktivität der Verbindung verbessern .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Verwendung fortschrittlicher Reinigungsverfahren wie Umkristallisation und Chromatographie, um das gewünschte Produkt zu isolieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

LHF-535 is synthesized through a series of chemical reactions involving the formation of benzimidazole derivatives . The synthetic route typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions to form the benzimidazole core structure. Subsequent modifications, such as alkylation or acylation, are performed to introduce specific functional groups that enhance the antiviral activity of the compound .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

LHF-535 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden, die ihre antivirale Aktivität beeinflussen können.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Benzimidazol-Kern zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile Reagenzien wie Natriumazid und Alkylhalogenide werden unter geeigneten Bedingungen eingesetzt.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene Benzimidazol-Derivate mit verschiedenen funktionellen Gruppen, die zur antiviral wirksamen Aktivität der Verbindung beitragen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Synthese und Reaktivität von Benzimidazol-Derivaten zu untersuchen.

Biologie: Wird auf seine antivirale Aktivität gegen Arenaviren und andere virale Krankheitserreger untersucht.

Medizin: Als therapeutisches Mittel zur Behandlung von Lassa-Fieber und anderen viralen hämorrhagischen Fiebern entwickelt.

Industrie: Potenzieller Einsatz bei der Entwicklung von antiviralen Medikamenten und Behandlungen für Virusinfektionen

Wirkmechanismus

This compound übt seine antivirale Wirkung aus, indem es den Eintritt des Virus in die Zielwirtszellen hemmt. Es zielt auf das virale Hüllglykoprotein ab und verhindert, dass das Virus an die Wirtszelle bindet und in diese eindringt. Diese Hemmung unterdrückt die Virusreplikation und reduziert die Ausbreitung des Virus im Wirt . Zu den beteiligten molekularen Zielstrukturen und Wegen gehören der virale Glykoproteinkomplex und die Wirtszellenrezeptoren, die den Viruseintritt ermöglichen .

Wissenschaftliche Forschungsanwendungen

Preclinical Studies

-

Efficacy Against Arenaviruses :

- LHF-535 exhibited sub-nanomolar potency against various strains of the Lassa virus, with the exception of one lineage that showed reduced sensitivity due to a specific amino acid substitution in the viral glycoprotein .

- In animal models, particularly guinea pigs, this compound demonstrated a 100% survival rate when administered after exposure to lethal doses of the virus. Treatment initiated up to three days post-infection still resulted in complete protection .

- Combination Therapy :

- Resistance Studies :

Clinical Trials

This compound has undergone several phases of clinical trials:

-

Phase 1 Trials :

- Two Phase 1 clinical trials were conducted to assess safety and pharmacokinetics in healthy volunteers. Results indicated that this compound was well tolerated with no significant adverse events reported .

- Dosing regimens included both single ascending doses and multiple ascending doses over a 14-day period, demonstrating consistent pharmacokinetic profiles conducive to antiviral efficacy .

-

Future Development :

- Following successful Phase 1 trials, further clinical evaluations are planned to assess this compound's effectiveness in patients diagnosed with Lassa fever and other arenavirus-related diseases. Funding from organizations like the Wellcome Trust and National Institutes of Health supports these efforts .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

| Study Type | Key Findings |

|---|---|

| Preclinical Efficacy | 100% survival in guinea pigs after lethal dose exposure; effective against multiple arenavirus strains |

| Resistance | Emergence of drug-resistant variants often associated with reduced virulence |

| Clinical Trials | Well tolerated; no significant adverse events; consistent pharmacokinetics |

Wirkmechanismus

LHF-535 exerts its antiviral effects by inhibiting the entry of the virus into target host cells. It targets the viral envelope glycoprotein, preventing the virus from binding to and entering the host cell. This inhibition suppresses viral replication and reduces the spread of the virus within the host . The molecular targets and pathways involved include the viral glycoprotein complex and host cell receptors that facilitate viral entry .

Vergleich Mit ähnlichen Verbindungen

LHF-535 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B. ST-193, das ebenfalls ein Benzimidazol-Derivat mit antiviral wirksamer Aktivität gegen Arenaviren ist . Während beide Verbindungen auf das virale Hüllglykoprotein abzielen, hat this compound eine breitere spektrale Aktivität und eine höhere Potenz gegen verschiedene Linien des Lassa-Virus und verwandte Arenaviren gezeigt . Andere ähnliche Verbindungen sind Favipiravir und Ribavirin, die als antivirale Mittel verwendet werden, aber unterschiedliche Wirkmechanismen und Wirksamkeitsprofile haben .

Liste ähnlicher Verbindungen

- ST-193

- Favipiravir

- Ribavirin

This compound zeichnet sich durch seine spezifische Zielsetzung des viralen Hüllglykoproteins und seine potente antivirale Aktivität gegenüber mehreren Arenavirus-Stämmen aus .

Biologische Aktivität

LHF-535 is a promising small-molecule antiviral compound currently under development for the treatment of Lassa fever and other viral hemorrhagic fevers caused by arenaviruses. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical models, safety profile, and pharmacokinetics.

This compound acts primarily as a viral entry inhibitor, targeting the arenavirus envelope glycoprotein. The compound stabilizes a pre-fusion structure of the glycoprotein, thereby preventing the conformational changes necessary for viral membrane fusion and entry into host cells. This mechanism is crucial for inhibiting the replication of various arenaviruses, including those responsible for Lassa fever and Junín virus infections .

In Vitro Studies

This compound has demonstrated potent antiviral activity against multiple strains of Lassa virus and other hemorrhagic fever arenaviruses. In vitro assays revealed that this compound exhibited sub-nanomolar potency against most Lassa virus lineages, with the exception of the LP strain, which showed reduced sensitivity due to specific amino acid changes in its glycoprotein .

In Vivo Studies

Guinea Pig Model : In a lethal guinea pig model of Lassa fever, this compound was administered at a dose of 50 mg/kg once daily. The results showed that all treated animals survived lethal challenges when treatment was initiated either one or three days post-infection. Treated animals exhibited significantly reduced viremia and clinical symptoms compared to controls .

Mice Model : Similarly, in AG129 mice challenged with Tacaribe virus, this compound at doses of 10 or 30 mg/kg provided protection against lethal infection. Notably, even delayed administration (up to three days post-infection) resulted in increased survival rates and reduced viral loads in various tissues .

Safety Profile

This compound has undergone extensive safety evaluations in human clinical trials. A Phase 1b trial involving healthy volunteers indicated that the compound is well tolerated with no significant adverse events reported. Participants received a 14-day oral dosing regimen without concerning safety issues, supporting its potential for further clinical evaluation in infected populations .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound is rapidly absorbed, with a long half-life conducive to effective antiviral activity. In guinea pigs, plasma concentrations were maintained within therapeutic ranges observed in human trials. The area under the plasma concentration curve (AUC) indicated sustained exposure levels that correlate with its efficacy in preclinical models .

Summary of Key Findings

| Study Type | Model | Dose (mg/kg) | Survival Rate | Viremia Reduction | Notes |

|---|---|---|---|---|---|

| In Vitro | Virus Yield Assay | N/A | N/A | Potent inhibition | Sub-nanomolar potency against most strains |

| In Vivo | Guinea Pig | 50 | 100% | Significant | Treatment initiated 1 or 3 days post-infection |

| In Vivo | AG129 Mice | 10/30 | Increased | Dramatic reduction | Effective even when delayed up to 3 days |

| Clinical Trial | Human | Variable | N/A | N/A | Well tolerated; no significant adverse events |

Eigenschaften

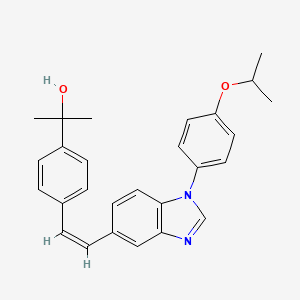

IUPAC Name |

2-[4-[(Z)-2-[1-(4-propan-2-yloxyphenyl)benzimidazol-5-yl]ethenyl]phenyl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O2/c1-19(2)31-24-14-12-23(13-15-24)29-18-28-25-17-21(9-16-26(25)29)6-5-20-7-10-22(11-8-20)27(3,4)30/h5-19,30H,1-4H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNZTRPIBJSUIX-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C=CC4=CC=C(C=C4)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)/C=C\C4=CC=C(C=C4)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450929-77-7 | |

| Record name | LHF-535 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450929777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LHF-535 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BET7FM8SQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.